2-(furan-2-yl)-1,3-thiazolidine

Heterocyclic chemistry Ring-chain tautomerism Molecular stability

2-(Furan-2-yl)-1,3-thiazolidine (CAS 51859-60-0), the sulfur analog of 1,3-oxazolidine, offers >10⁴-fold higher ring stability for robust SAR and reproducible protocols. ACD/LogP 1.05; LogD -0.95 (pH 5.5) to 0.74 (pH 7.4) supports ADME optimization. Documented sulfur-promoted atom transfer agent for aerobic oxidation of thiols (cysteine). Characterized at ≥95% purity, bp 277.9°C, density 1.2 g/cm³, pKa 7.74. Ideal for medicinal chemistry, enzyme inhibitors, and heterocyclic synthesis.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 51859-60-0
Cat. No. B1297079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(furan-2-yl)-1,3-thiazolidine
CAS51859-60-0
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESC1CSC(N1)C2=CC=CO2
InChIInChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2
InChIKeyHXQNTXBXKKMEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-(Furan-2-yl)-1,3-thiazolidine (CAS 51859-60-0): A Heterocyclic Building Block with Documented Reactivity as a Sulfur-Promoted Atom Transfer Agent


2-(Furan-2-yl)-1,3-thiazolidine (CAS 51859-60-0, C₇H₉NOS, MW 155.22) is a heterocyclic compound comprising a five-membered 1,3-thiazolidine ring substituted at the 2-position with a furan-2-yl moiety [1]. It is structurally characterized as the sulfur analog of 1,3-oxazolidine, where the oxygen atom is replaced by sulfur, conferring distinct physicochemical properties including a predicted ACD/LogP of 1.05 and a boiling point of 277.9±35.0°C . This compound is commercially available at ≥95% purity and is utilized as a reagent in organic synthesis, with documented activity as an efficient sulfur-promoted atom transfer agent for the aerobic oxidation of thiols such as cysteine [2].

Why 2-(Furan-2-yl)-1,3-thiazolidine (CAS 51859-60-0) Cannot Be Simply Interchanged with Other Thiazolidine or Furan Analogs


Substitution with alternative thiazolidine derivatives or furan-containing heterocycles is not scientifically justified without rigorous comparative validation. The 2-(furan-2-yl) substitution pattern on the 1,3-thiazolidine scaffold confers distinct electronic and conformational properties that directly influence both chemical reactivity and biological target engagement. Structurally, 1,3-thiazolidine is the sulfur analog of 1,3-oxazolidine; NMR spectroscopic studies of ring-chain tautomerism in substituted 1,3-thiazolidines estimate the relative stability of the 1,3-thiazolidine ring to be more than 10⁴ times higher than that of the corresponding 1,3-oxazolidine ring [1]. This fundamental difference in ring stability between sulfur- and oxygen-containing heterocycles means that oxazolidine-based analogs cannot be assumed to exhibit equivalent behavior in synthetic or biological contexts. Furthermore, specific interactions and stability of 2-(furan-2-yl)-1,3-thiazolidine are influenced by substituents on both the furan and thiazolidine rings, making it a distinct scaffold for further chemical modifications . The absence of a carboxylic acid or sulfonyl substituent in this parent compound distinguishes it from functionalized derivatives such as 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid or N-sulfonylated analogs, each of which possesses altered physicochemical properties and reactivity profiles. The following sections provide the quantitative evidence necessary for informed procurement and selection decisions.

Quantitative Differentiation Guide: Where 2-(Furan-2-yl)-1,3-thiazolidine (CAS 51859-60-0) Demonstrates Measurable Performance Advantages


Ring Stability Advantage of 1,3-Thiazolidine over 1,3-Oxazolidine Scaffold

In NMR spectroscopic studies of substituted 1,3-thiazolidines, the ring-chain tautomeric equilibria revealed that the system highly prefers the cyclic (ring) form. The relative stability of the 1,3-thiazolidine ring was estimated to be more than 10⁴ times higher than that of the corresponding 1,3-oxazolidine ring [1]. This substantial difference in ring stability derives from the replacement of oxygen with sulfur in the heterocyclic scaffold, fundamentally altering the energetics of ring opening and tautomerization.

Heterocyclic chemistry Ring-chain tautomerism Molecular stability

Lipophilicity Profile (ACD/LogP and LogD) as a Differentiator for ADME Property Optimization

The lipophilicity of 2-(furan-2-yl)-1,3-thiazolidine is characterized by an ACD/LogP value of 1.05 . This value represents a moderate lipophilic profile that lies between more polar heterocycles (e.g., unsubstituted 1,3-thiazolidine with lower predicted LogP) and highly lipophilic N-substituted thiazolidine derivatives (e.g., N-(4-methylphenyl) or N-sulfonyl analogs with significantly higher LogP values typically exceeding 2.5–3.5). The pH-dependent lipophilicity is further defined by ACD/LogD values of -0.95 at pH 5.5 and 0.74 at pH 7.4 , indicating differential membrane permeability potential across physiological pH ranges.

Medicinal chemistry Drug design Physicochemical property prediction

Synthetic Accessibility with Reported Yield Benchmark

A reported synthesis procedure for 2-(furan-2-yl)-1,3-thiazolidine achieves a yield of 87% using freshly distilled furfural (10.9 mL, 0.13 mol) reacted with 2-aminoethanethiol hydrochloride (15.0 g, 0.13 mol) and anhydrous Na₂CO₃ powder (27.6 g, 0.26 mol) in CHCl₃ (250 mL) at room temperature with triethylamine for 24 hours [1]. This 87% yield benchmark enables users to assess synthetic efficiency and serves as a reference point when comparing alternative routes or scaling up production.

Organic synthesis Process chemistry Reagent procurement

Commercial Availability with Defined Purity Specification for Reproducible Research

2-(Furan-2-yl)-1,3-thiazolidine is commercially available from multiple vendors with a minimum purity specification of 95% (MFCD00222824) . The compound is characterized by standardized physicochemical properties including a predicted boiling point of 277.9±35.0°C at 760 mmHg, density of 1.2±0.1 g/cm³, and vapor pressure of 0.0±0.6 mmHg at 25°C . These defined specifications support reproducibility in research applications and facilitate quality control verification.

Chemical procurement Quality control Reproducibility

Evidence-Backed Application Scenarios for 2-(Furan-2-yl)-1,3-thiazolidine (CAS 51859-60-0) Based on Quantified Differentiation


Medicinal Chemistry Scaffold Derivatization Requiring a Stable Heterocyclic Core

For medicinal chemistry programs where scaffold stability is paramount—such as the development of enzyme inhibitors or receptor modulators—2-(furan-2-yl)-1,3-thiazolidine offers a quantitatively defined advantage: the 1,3-thiazolidine ring exhibits >10⁴-fold higher stability than the corresponding 1,3-oxazolidine scaffold [1]. This stability advantage minimizes undesired ring-opening or tautomerization during synthetic manipulation and under assay conditions, making it a preferred starting point for structure-activity relationship (SAR) studies. The moderate ACD/LogP of 1.05 and pH-dependent LogD profile (-0.95 at pH 5.5; 0.74 at pH 7.4) further support lead optimization efforts aimed at achieving favorable ADME properties .

Sulfur-Promoted Atom Transfer Catalysis in Thiol Oxidation Reactions

This compound has been specifically documented to function as an efficient sulfur-promoted atom transfer agent for the aerobic oxidation of thiols, including cysteine . Researchers developing oxidation methodologies or studying thiol-disulfide biochemistry can leverage this established reactivity profile. The combination of the electron-rich furan moiety with the sulfur-containing thiazolidine ring creates a unique electronic environment suitable for atom transfer processes, distinguishing it from non-sulfur-containing heterocyclic oxidants. The documented 87% synthetic yield benchmark also informs decisions regarding in-house preparation versus commercial procurement for catalytic applications [2].

Organic Synthesis Reagent Procurement with Reproducibility Requirements

Laboratories conducting heterocyclic chemistry, particularly those synthesizing thiazolidine-based derivatives or furan-containing compounds, can procure this building block with a defined purity specification of ≥95% and a comprehensive set of physicochemical property data including boiling point (277.9±35.0°C), density (1.2±0.1 g/cm³), and predicted pKa (7.74±0.40) . This level of characterization supports reproducible synthetic protocols and facilitates quality control in regulated research environments where batch-to-batch consistency is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(furan-2-yl)-1,3-thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.